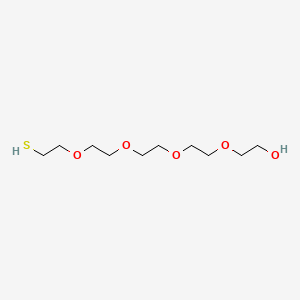

Thiol-PEG5-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCQZRZMZBOKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiol-PEG5-alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of Thiol-PEG5-alcohol. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and surface modification, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound, also known as HS-PEG5-OH, is a polyethylene glycol (PEG) derivative containing a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by a 5-unit ethylene glycol chain. This structure provides a unique combination of reactivity and hydrophilicity, making it a versatile tool in various biochemical applications.

| Property | Value |

| Chemical Formula | C10H22O5S |

| Molecular Weight | 254.34 g/mol |

| CAS Number | 248582-03-8 |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |

| Purity | Typically >95% |

| Storage Conditions | -20°C, under inert atmosphere |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are intended as a starting point and may require optimization based on the specific application and laboratory conditions.

Characterization by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for confirming the structure and purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)).

-

Instrument Setup: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. The characteristic peaks for PEG-thiol compounds typically appear in the following regions:

-

-SH (thiol proton): ~1.3-1.6 ppm (can be a broad singlet and its position is concentration and solvent dependent).[1]

-

-CH₂-SH (methylene adjacent to thiol): ~2.7 ppm (triplet).[1]

-

-O-CH₂-CH₂-O- (PEG backbone): A prominent multiplet or singlet around 3.6 ppm.[1][2]

-

-CH₂-OH (methylene adjacent to alcohol): ~3.7 ppm (triplet).

-

-OH (hydroxyl proton): Variable, often a broad singlet.

-

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of this compound and to monitor reaction progress.

Methodology:

-

System: A reverse-phase HPLC (RP-HPLC) system is typically used.[3]

-

Column: A C18 column is a suitable choice for separating PEGylated molecules.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

-

Example Gradient: Start with 95% A, and ramp to 100% B over 20-30 minutes.

-

-

Detection: Since the PEG backbone lacks a strong UV chromophore, detection can be challenging.

-

UV Detection: If the molecule is derivatized with a UV-active group.

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-UV absorbing compounds like PEGs.

-

Refractive Index (RI) Detector: Can be used but is less sensitive and not compatible with gradient elution.

-

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak.

Applications and Relevant Experimental Workflows

PROTAC Synthesis and Mechanism of Action

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Experimental Workflow for PROTAC Synthesis:

The synthesis is typically a multi-step process involving the sequential coupling of the E3 ligase ligand, the PEG linker, and the target protein ligand.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Mechanism of Action:

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of this compound can readily react with maleimide-functionalized molecules, such as proteins, peptides, or surfaces, to form a stable thioether bond. This is a widely used bioconjugation strategy.

Experimental Protocol:

-

Preparation of this compound: If any disulfide bonds have formed during storage, the this compound may need to be treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Preparation of Maleimide-functionalized Molecule: Dissolve the maleimide-containing molecule in a suitable buffer, typically at a pH between 6.5 and 7.5.

-

Conjugation Reaction: Add a molar excess of this compound to the maleimide-functionalized molecule. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C.

-

Purification: The resulting conjugate can be purified from unreacted starting materials using techniques such as size exclusion chromatography (SEC) or dialysis.

Caption: Schematic of a thiol-maleimide bioconjugation reaction.

Formation of Self-Assembled Monolayers (SAMs)

The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs). The PEG chain creates a hydrophilic and protein-resistant surface.

Experimental Protocol:

-

Substrate Preparation: Use a clean gold-coated substrate (e.g., gold-coated glass or silicon wafer). The substrate should be thoroughly cleaned, for example, with piranha solution (use with extreme caution) or by UV-ozone treatment.

-

Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a high-purity solvent like ethanol.

-

Immersion: Immerse the clean gold substrate in the thiol solution. The self-assembly process can take several hours to overnight to form a well-ordered monolayer.

-

Rinsing and Drying: After immersion, rinse the substrate thoroughly with the solvent to remove non-chemisorbed molecules and then dry it under a stream of inert gas (e.g., nitrogen).

Caption: Workflow for the formation of a self-assembled monolayer on a gold surface.

References

Thiol-PEG5-alcohol structure and synthesis

An in-depth technical guide on the structure, synthesis, and properties of Thiol-PEG5-alcohol, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 1-mercapto-14-hydroxy-3,6,9,12-tetraoxatetradecane, is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by a five-unit ethylene glycol chain. The thiol group offers a reactive site for conjugation to maleimides, sulfhydryl-reactive reagents, or for anchoring to gold surfaces. The hydroxyl group provides a site for further modification or can improve hydrophilicity. This combination of functionalities makes this compound a valuable tool in bioconjugation, drug delivery, and materials science.

Chemical Structure and Properties

The structure of this compound consists of a flexible, hydrophilic PEG chain that links a reactive thiol group to a hydroxyl group.

Chemical Structure: HS-(CH₂CH₂O)₅-H

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₅S |

| Molecular Weight | 254.34 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 375.9±37.0 °C (Predicted) |

| Density | 1.114±0.06 g/cm³ (Predicted) |

| pKa (Thiol group) | ~8.5 - 9.5 |

Synthesis of this compound

The synthesis of this compound from pentaethylene glycol is a multi-step process that involves the selective modification of one terminal hydroxyl group into a thiol group while preserving the other. A common and effective strategy involves tosylation, substitution with a thioacetate, and subsequent hydrolysis.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process starting from commercially available pentaethylene glycol.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Step 1: Monotosylation of Pentaethylene Glycol This step selectively activates one hydroxyl group with a tosyl group, which is an excellent leaving group for subsequent nucleophilic substitution.

-

Materials: Pentaethylene glycol, Pyridine (anhydrous), p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M), Brine, Sodium sulfate (anhydrous).

-

Procedure:

-

Dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM and anhydrous pyridine (1.5 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the flask dropwise over 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding cold water.

-

Extract the organic layer with DCM. Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product (TsO-(CH₂CH₂O)₅-H).

-

Purify the product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

Step 2: Thioacetylation of Mono-tosylated PEG5 The tosyl group is displaced by potassium thioacetate to introduce a protected thiol group.

-

Materials: Mono-tosylated PEG5, Potassium thioacetate (KSAc), Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

Dissolve the purified mono-tosylated PEG5 (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add potassium thioacetate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product (AcS-(CH₂CH₂O)₅-H) can be purified by column chromatography.

-

Step 3: Deacetylation to Yield this compound The final step is the hydrolysis of the thioacetate group to reveal the free thiol.

-

Materials: Thioacetylated PEG5, Methanol, Hydrochloric acid (concentrated).

-

Procedure:

-

Dissolve the thioacetylated PEG5 intermediate (1 equivalent) in methanol under an inert atmosphere.

-

Add a catalytic amount of concentrated HCl (e.g., 0.5 mL for a 10 mmol scale reaction).

-

Stir the solution at room temperature for 8-12 hours.

-

Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

Characterization and Data

The identity and purity of the final product and intermediates are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative Synthesis and Characterization Data

| Step | Product | Typical Yield | Purity (by NMR) | Expected Mass [M+Na]⁺ |

| 1. Mono-tosylation | TsO-(CH₂CH₂O)₅-H | 50-60% | >95% | 415.16 |

| 2. Thioacetylation | AcS-(CH₂CH₂O)₅-H | 85-95% | >95% | 319.12 |

| 3. Deacetylation | HS-(CH₂CH₂O)₅-H | >90% | >95% | 277.11 |

Applications and Significance

This compound is a critical reagent in several advanced applications:

-

Self-Assembled Monolayers (SAMs): The thiol group has a high affinity for gold surfaces, allowing for the formation of well-defined SAMs. The terminal hydroxyl groups can be used to resist non-specific protein adsorption or as points for further chemical modification.

-

Bioconjugation: The thiol group can be reacted with maleimide-functionalized proteins or peptides to form stable thioether linkages, a cornerstone of antibody-drug conjugate (ADC) development.

-

Drug Delivery: As a linker, it can be used to attach targeting ligands to nanoparticles or drug molecules, improving their pharmacokinetic profiles and targeting specificity.

-

Hydrogel Formation: The thiol and hydroxyl functionalities can participate in cross-linking reactions to form biocompatible hydrogels for tissue engineering and controlled release applications.

Handling and Storage

Thiol-containing compounds are susceptible to oxidation, which can lead to the formation of disulfide bonds. To ensure the integrity of this compound:

-

Storage: Store under an inert atmosphere (argon or nitrogen) at -20°C.

-

Handling: Use deoxygenated solvents for reactions. Avoid prolonged exposure to air and moisture. The use of a reducing agent like dithiothreitol (DTT) may be necessary in some applications to ensure the thiol remains in its reduced, active state.

Thiol-PEG5-alcohol CAS number and molecular weight

This guide provides essential technical information for Thiol-PEG5-alcohol, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals in bioconjugation, surface modification, and the development of PROTACs (Proteolysis Targeting Chimeras).

Physicochemical Properties

This compound is a polyethylene glycol (PEG)-based linker containing a terminal thiol group and a terminal hydroxyl group. The thiol group facilitates covalent attachment to noble metal surfaces like gold and silver, while the hydroxyl group offers a site for further chemical modification. The PEG linker itself enhances solubility and biocompatibility while reducing non-specific protein binding.

Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 248582-03-8 | [1][2][3][4][5] |

| Molecular Weight | 254.34 g/mol | |

| Molecular Formula | C₁₀H₂₂O₅S |

Structural Representation

The structure of this compound consists of a chain of five ethylene glycol units flanked by a thiol group on one end and a primary alcohol on the other. This linear structure is fundamental to its function as a flexible linker molecule.

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound serves as a versatile tool in various scientific applications:

-

PROTACs: It is used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins within cells.

-

Bioconjugation: The terminal functional groups allow for the conjugation of biomolecules such as proteins and peptides.

-

Surface Modification: The thiol group enables the formation of self-assembled monolayers (SAMs) on metal surfaces, which is particularly useful in the development of biosensors and diagnostic devices. The PEG spacer in this context helps to improve the biocompatibility of these surfaces and reduce non-specific binding.

-

Nanomaterials: It is also employed in the functionalization of nanomaterials for applications in drug delivery and polymer chemistry.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific application. For instance, in the synthesis of a PROTAC, the protocol would involve the stepwise conjugation of a ligand for an E3 ubiquitin ligase and a ligand for the target protein to the this compound linker. Similarly, for the formation of a SAM on a gold surface, the protocol would typically involve the immersion of the gold substrate in a solution of this compound. For any specific application, it is recommended to consult relevant literature for established protocols.

References

The Thiol Group in PEG Linkers: A Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The strategic attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern drug development and biotechnology. It offers the ability to enhance the therapeutic properties of proteins, peptides, and other biologics by improving their solubility, stability, and pharmacokinetic profiles. At the heart of many site-specific PEGylation strategies lies the thiol group (-SH), most commonly found on cysteine residues. This technical guide provides an in-depth exploration of the function of the thiol group in PEG linkers, detailing the chemistry, experimental protocols, and quantitative data that underpin its use in creating advanced bioconjugates.

The Pivotal Role of the Thiol Group in Bioconjugation

The thiol group of cysteine is an ideal target for site-specific modification of proteins for several reasons. Cysteine has a relatively low natural abundance in proteins, and many cysteine residues are involved in disulfide bonds, rendering them unreactive to certain thiol-specific reagents. This allows for the precise introduction of a free, reactive cysteine at a specific site through genetic engineering, enabling controlled PEGylation that preserves the biological activity of the protein. The nucleophilic nature of the deprotonated thiol (thiolate) allows it to react selectively with a variety of electrophilic groups incorporated into PEG linkers.

Key Thiol-Reactive Chemistries for PEGylation

The versatility of the thiol group is demonstrated by the range of chemical reactions it can undergo. The choice of reaction is critical as it dictates the stability of the resulting conjugate and its suitability for a given application.

Thiol-Maleimide Michael Addition

The Michael addition of a thiol to a maleimide is one of the most widely used reactions in bioconjugation. The reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5) to form a stable thioether bond.

However, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in vivo.[1][2] To address this instability, strategies such as inducing hydrolysis of the thiosuccinimide ring have been developed, which results in a more stable, ring-opened structure.[1][2]

Thiol-Disulfide Exchange

Thiol-disulfide exchange reactions create a disulfide bond between the PEG linker and the target molecule. This linkage is cleavable under reducing conditions, such as those found inside cells, making it ideal for drug delivery applications where the payload needs to be released at the target site.[3] PEG linkers functionalized with groups like orthopyridyl-disulfide (OPSS) are commonly used for this purpose.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a photoinitiated "click" chemistry that forms a stable thioether bond between a thiol and an 'ene' (e.g., norbornene) functional group on the PEG linker. This reaction is rapid, highly specific, and can be performed under mild, biocompatible conditions, offering spatial and temporal control over the conjugation process.

Quantitative Data on Thiol-PEG Linker Chemistries

The efficiency and stability of bioconjugation are critical parameters in drug development. The following tables summarize key quantitative data for the most common thiol-reactive chemistries.

Table 1: Reaction Kinetics of Thiol-Reactive Chemistries

| Chemistry | Reactants | Second-Order Rate Constant (k) | Conditions | Reference(s) |

| Thiol-Maleimide | N-ethylmaleimide + Thiol | ~10³ M⁻¹s⁻¹ | pH 7.0 | |

| Thiol-Maleimide | Substituted Maleimides + Thiol | Varies with substitution | pH 7.0 | |

| Thiol-Ene | Norbornene + Thiol | Rapid (photoinitiated) | Photoinitiator, UV/Visible Light |

Note: Reaction kinetics can be influenced by factors such as pH, buffer composition, and the specific structure of the reactants.

Table 2: Stability of Thiol-Maleimide Conjugates

| Conjugate | Condition | Half-life (t½) | Notes | Reference(s) |

| N-ethylmaleimide-Thiol Adduct | Glutathione | 3.1 - 18 hours | Dependent on thiol pKa | |

| N-phenylmaleimide-Thiol Adduct | Glutathione | 3.6 - 258 hours | Higher pKa of thiol increases stability | |

| Hydrolyzed Thiosuccinimide | Physiological pH | > 2 years | Ring-opening prevents retro-Michael reaction | |

| Self-hydrolyzing Maleimide Conjugate | N-acetyl cysteine buffer, pH 8, 37°C | No measurable drug loss over 2 weeks | Intramolecular catalysis of hydrolysis |

Table 3: Conjugation Efficiency of Thiol-PEGylation

| Biomolecule | PEG Reagent | Molar Excess of PEG | Conjugation Efficiency | Reference(s) |

| Engineered Protein (Cysteine Analog) | 5 kDa maleimide-PEG | 10-20 fold | High (monoPEGylated product) | |

| Antibody Fragment | mPEG-NHS | 1:25 | 34-45% | |

| PLGA-PEG-MAL Nanoparticles | Peptide | 2:1 (maleimide:thiol) | ~80% | |

| Iron Oxide Nanoparticles | HS-PEG | - | ~63% |

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.

General Workflow for Thiol-PEGylation

Protocol for Thiol-Maleimide Conjugation

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other thiol-free buffer (e.g., HEPES, Tris). Degas the buffer before use.

-

Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

-

Anhydrous DMSO or DMF for preparing the PEG-Maleimide stock solution.

-

Quenching solution (e.g., a solution with excess free thiol like cysteine or β-mercaptoethanol).

-

Purification system (e.g., size exclusion chromatography column, dialysis membrane).

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Optional - Reduce Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the maleimide reagent.

-

Prepare the PEG-Maleimide Stock Solution: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of PEG-Maleimide over the protein.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a solution containing an excess of a free thiol.

-

Purification: Remove unreacted PEG-Maleimide and other byproducts by size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).

-

Characterization: Analyze the purified conjugate using SDS-PAGE (which will show a shift in molecular weight for the PEGylated protein), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).

Protocol for Disulfide Bridging PEGylation

Materials:

-

Protein with an accessible disulfide bond

-

PEG bis-sulfone reagent

-

Reducing agent (e.g., TCEP)

-

Reaction Buffer: Sodium phosphate buffer (20 mM, pH 7.8)

Procedure:

-

Disulfide Reduction: Mildly reduce the accessible disulfide bond of the protein with a reducing agent like TCEP, ensuring the protein's tertiary structure is maintained.

-

Conjugation: Add the PEG bis-sulfone reagent to the reduced protein in the reaction buffer. The reaction can be conducted for up to 24 hours. The PEG bis-sulfone reagent will react with both thiols, re-bridging them with a three-carbon bridge to which the PEG is attached.

-

Purification: Purify the PEGylated protein conjugate using chromatographic methods such as ion-exchange chromatography.

Protocol for Thiol-Ene Photo-Click Chemistry

Materials:

-

Thiol-containing biomolecule

-

PEG-Norbornene reagent

-

Photoinitiator (e.g., eosin-Y, LAP)

-

Light source (UV or visible light, depending on the photoinitiator)

-

Reaction Buffer: Biocompatible buffer (e.g., PBS)

Procedure:

-

Prepare Pre-polymer Solution: Mix the thiol-containing biomolecule, PEG-Norbornene, and photoinitiator in the reaction buffer.

-

Photo-initiation: Expose the solution to the appropriate wavelength of light (UV or visible) to initiate the thiol-ene reaction. The reaction is typically very rapid.

-

Purification: Purify the conjugate to remove unreacted starting materials and photoinitiator byproducts, using methods like dialysis or SEC.

-

Characterization: Analyze the conjugate using standard techniques to confirm successful PEGylation.

Conclusion

The thiol group in PEG linkers offers a powerful and versatile tool for the site-specific modification of biomolecules. By understanding the underlying chemistries of thiol-maleimide, thiol-disulfide, and thiol-ene reactions, researchers can select the most appropriate strategy for their specific application, whether it be to enhance the stability of a therapeutic protein or to create a cleavable linker for targeted drug delivery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of thiol-based PEGylation in their research and development endeavors. The continued innovation in thiol-reactive chemistries promises to further expand the capabilities of bioconjugation, leading to the development of more effective and safer biotherapeutics.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Conjugation of antibodies to gold nanorods through Fc portion: synthesis and molecular specific imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG5 Spacer in Thiol-PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation strategies, Thiol-PEG linkers have emerged as indispensable tools, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The exquisite reactivity of the thiol group, most often from a cysteine residue, with electrophiles like maleimide, enables precise and stable conjugation. At the heart of these linkers lies the polyethylene glycol (PEG) spacer, a component that significantly influences the physicochemical and pharmacological properties of the final conjugate. This technical guide provides a comprehensive exploration of the role of the PEG5 spacer, a mid-length spacer comprising five ethylene glycol units, in Thiol-PEG linkers. We will delve into its impact on conjugation efficiency, stability, pharmacokinetics, and biological activity, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Multifaceted Role of the PEG5 Spacer

The inclusion of a PEG spacer, and specifically a PEG5 unit, in a thiol-reactive linker is a strategic design choice that imparts several beneficial properties to the resulting bioconjugate.

Enhancing Solubility and Reducing Aggregation

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing, stability, and accelerating clearance from circulation. The hydrophilic nature of the PEG5 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. This improved solubility is crucial for the development of ADCs with higher DARs.[1]

Modulating Pharmacokinetics

One of the most significant contributions of the PEG spacer is the modulation of the pharmacokinetic (PK) profile of the bioconjugate. PEGylation, the process of attaching PEG chains, creates a hydrophilic cloud around the molecule, which can:

-

Increase Hydrodynamic Size: This increased size can reduce renal clearance, thereby prolonging the circulation half-life of the conjugate.

-

Shield from Proteolytic Degradation: The PEG spacer can sterically hinder the approach of proteolytic enzymes, enhancing the stability of the conjugate in vivo.

-

Reduce Immunogenicity: By masking potential epitopes on the protein surface, PEGylation can reduce the immunogenic response to the bioconjugate.

The length of the PEG spacer is a critical parameter. While longer PEG chains can lead to a more pronounced "stealth" effect, they may also introduce steric hindrance that can negatively impact the binding affinity of the antibody or the activity of the payload. A PEG5 spacer often represents a balance, providing sufficient hydrophilicity and steric shielding without excessively compromising biological function.

Impact on Stability and Payload Release

The stability of the linkage between the thiol and the reactive group of the linker is paramount for the efficacy and safety of the conjugate. The most common thiol-reactive partner is a maleimide, which forms a thioether bond via a Michael addition reaction. However, this thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[2] The local environment created by the PEG5 spacer can influence the rate of this retro-Michael reaction and the subsequent hydrolysis of the succinimide ring, which leads to a more stable, ring-opened product.[3]

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer has a quantifiable impact on the properties of ADCs. The following tables summarize data from comparative studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data synthesized from studies on PEGylated ADCs, demonstrating that increasing PEG length generally decreases clearance, with a plateau effect observed around PEG8.[4]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC Construct | Target Cell Line | IC50 (nM) |

| ADC with Val-Cit-PABC (cleavable) | SK-BR-3 (HER2+) | 0.5 |

| ADC with Mal-amido-PEG8-acid (non-cleavable) | SK-BR-3 (HER2+) | 2.1 |

| ADC with SMCC (non-cleavable, non-PEGylated) | SK-BR-3 (HER2+) | 1.8 |

Representative data illustrating that while PEGylated non-cleavable linkers might show slightly higher IC50 values in vitro compared to cleavable linkers, they offer advantages in stability and safety.[5] The inclusion of a PEG spacer can sometimes lead to a slight reduction in immediate in vitro cytotoxicity due to steric hindrance.

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of bioconjugates utilizing Thiol-PEG5 linkers.

Protocol 1: Thiol-Maleimide Conjugation with a PEG5 Linker

This protocol describes a general procedure for conjugating a thiol-containing biomolecule (e.g., a reduced antibody) with a maleimide-functionalized PEG5 linker.

Materials:

-

Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed)

-

Maleimide-PEG5-payload construct dissolved in a compatible organic solvent (e.g., DMSO)

-

Reducing agent (e.g., TCEP or DTT) if starting with disulfide bonds

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

-

Antibody Reduction (if necessary):

-

Dissolve the antibody in degassed PBS buffer to a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP by buffer exchange using a desalting column or TFF.

-

-

Conjugation Reaction:

-

To the solution of the reduced antibody, add the Maleimide-PEG5-payload solution. A molar excess of the linker-payload (e.g., 5-10 equivalents per exposed thiol) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or TFF.

-

The purified ADC should be buffer-exchanged into a suitable formulation buffer.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

Assess the level of aggregation using SEC.

-

Protocol 2: In Vitro Plasma Stability Assay of a Thiol-PEG5-Maleimide Conjugate

This protocol outlines a method to assess the stability of an ADC in plasma, focusing on the stability of the thiol-maleimide linkage.

Materials:

-

Purified ADC with a Thiol-PEG5-Maleimide linkage

-

Human or mouse plasma

-

Incubator at 37°C

-

Immunocapture reagents (e.g., anti-human IgG antibody-coated magnetic beads)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 144 hours).

-

-

Sample Preparation:

-

At each time point, perform immunocapture of the ADC from the plasma sample using anti-human IgG magnetic beads. This isolates the ADC and any antibody-related species.

-

The supernatant can be further analyzed to quantify any payload that has migrated to other plasma proteins, such as albumin.

-

-

Analysis:

-

Analyze the captured ADC by LC-MS/MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates deconjugation.

-

Analyze the supernatant to quantify the amount of payload that has been released or transferred to other plasma proteins.

-

Protocol 3: Synthesis of a PROTAC using a Thiol-PEG5-Acid Linker

This protocol describes a general approach for synthesizing a PROTAC using a bifunctional Thiol-PEG5-acid linker.

Materials:

-

Warhead (POI ligand) with a reactive group for amide coupling (e.g., an amine)

-

E3 ligase ligand with a reactive group for amide coupling (e.g., an amine)

-

Thiol-PEG5-acid linker

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

First Amide Coupling:

-

Dissolve the Thiol-PEG5-acid linker in anhydrous DMF.

-

Add the peptide coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).

-

Add the amine-containing warhead (or E3 ligase ligand) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting intermediate by preparative HPLC.

-

-

Second Amide Coupling:

-

The purified intermediate from the first step will have a free thiol group and a carboxylic acid (or vice versa, depending on the initial coupling).

-

Repeat the amide coupling procedure as in step 1, this time using the remaining free functional group on the intermediate and the second ligand (E3 ligase ligand or warhead).

-

-

Final Purification:

-

Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

-

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex biological processes and experimental workflows.

Signaling Pathway of ADC Internalization and Payload Release

Caption: Intracellular trafficking and mechanism of action of an Antibody-Drug Conjugate.

Experimental Workflow for PROTAC-Mediated Protein Degradation Assessment

Caption: A typical experimental workflow for the synthesis and in vitro evaluation of a PROTAC.

Logical Relationship of the Bystander Effect with Cleavable Linkers

Caption: Mechanism of the bystander effect mediated by ADCs with cleavable linkers.

Conclusion

The PEG5 spacer in Thiol-PEG linkers plays a critical, multifaceted role in the design and performance of advanced bioconjugates. It serves not only as a physical bridge but as a functional modulator of solubility, stability, and pharmacokinetics. By providing a hydrophilic shield, the PEG5 spacer mitigates the challenges associated with hydrophobic payloads, enabling the development of more robust and effective ADCs and PROTACs. The choice of spacer length is a key optimization parameter, and the PEG5 unit often provides a favorable balance between improved pharmacological properties and retained biological activity. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to synthesize, characterize, and evaluate these complex and promising therapeutic modalities. As the field of targeted drug delivery continues to evolve, the rational design of linkers, with careful consideration of the role of components like the PEG5 spacer, will remain a cornerstone of innovation.

References

Navigating the Reactivity of the Hydroxyl Group on Thiol-PEG5-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Thiol-PEG5-alcohol (HS-(CH2CH2O)5-OH), is a cornerstone in modern bioconjugation and drug development, notably in the construction of Proteolysis Targeting Chimeras (PROTACs). While the thiol group offers a readily available handle for conjugation to proteins and other molecules, the terminal hydroxyl group provides a versatile platform for further chemical modification, enabling the attachment of a wide array of functionalities. This technical guide delves into the reactivity of the hydroxyl group of this compound, providing a comprehensive overview of its chemical transformations, detailed experimental protocols, and quantitative data to empower researchers in their synthetic endeavors.

Reactivity Profile of the Hydroxyl Group

The primary alcohol of this compound exhibits reactivity characteristic of terminal polyethylene glycol (PEG) chains. The principal reactions involving this hydroxyl group are esterification and etherification. The outcomes of these reactions are influenced by factors such as the choice of reagents, reaction conditions, and the potential for the thiol group to interfere. Therefore, a careful consideration of protecting group strategies is often necessary to achieve selective modification of the hydroxyl moiety.

Esterification

The formation of an ester linkage is a common strategy to conjugate carboxylic acid-containing molecules to the hydroxyl terminus of this compound. This reaction is typically facilitated by activating the carboxylic acid or the alcohol.

Key Considerations for Esterification:

-

Catalysts: Acid catalysts are commonly employed in Fischer esterification. However, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) are preferred.

-

Protecting Groups: To prevent unwanted side reactions with the thiol group, it is often necessary to protect it prior to esterification. Common thiol protecting groups include the trityl (Trt) group, which is stable under many esterification conditions and can be selectively removed later.

Etherification

Williamson ether synthesis is the most common method for forming an ether bond with the hydroxyl group of this compound. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile with a suitable leaving group.

Key Considerations for Etherification:

-

Base Selection: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the terminal hydroxyl group.

-

Protecting Groups: Similar to esterification, protection of the thiol group is crucial to prevent its competing nucleophilic attack on the electrophile.

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature can be adjusted to control the reaction rate.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving the hydroxyl group of this compound.

Protection of the Thiol Group

To selectively react the hydroxyl group, the thiol must first be protected. A common strategy is the formation of a disulfide bond, which can be later reduced.[3][4]

Protocol for Thiol Protection via Disulfide Formation (General):

-

Dissolve this compound in a suitable solvent (e.g., methanol).

-

Add a mild oxidizing agent, such as iodine (I2) or air in the presence of a catalyst, to facilitate the formation of the disulfide dimer.

-

Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry (MS).

-

Upon completion, purify the disulfide-protected PEG-alcohol by column chromatography.

Esterification of Hydroxyl Group (General Protocol)

This protocol describes a general procedure for the esterification of a thiol-protected PEG-alcohol with a carboxylic acid using a carbodiimide coupling agent.

Materials:

-

Thiol-protected PEG5-alcohol

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Dissolve the carboxylic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the thiol-protected PEG5-alcohol (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM.

-

Add the activated carboxylic acid solution dropwise to the PEG solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct.

-

Wash the organic layer with 5% aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the solid product by filtration and dry under vacuum.

-

Deprotect the thiol group as needed.

Etherification of Hydroxyl Group (General Protocol)

This protocol outlines a general procedure for the etherification of a thiol-protected PEG-alcohol using an alkyl halide.

Materials:

-

Thiol-protected PEG5-alcohol

-

Alkyl halide (e.g., benzyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

To a solution of thiol-protected PEG5-alcohol (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add NaH (1.5 equivalents) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Deprotect the thiol group as needed.

Quantitative Data and Characterization

Accurate characterization and quantification are essential to ensure the successful modification of this compound.

Quantitative Analysis

| Parameter | Method | Expected Outcome/Observation |

| Reaction Yield | Gravimetric analysis after purification | Varies depending on the specific substrate and reaction conditions. |

| Conversion Rate | 1H NMR Spectroscopy | Disappearance of the proton signal corresponding to the CH2-OH group and appearance of new signals corresponding to the ester or ether linkage. |

| Purity | HPLC, LC-MS | A single major peak corresponding to the desired product. |

Analytical Characterization

| Technique | Purpose | Expected Observations for Ester Derivative | Expected Observations for Ether Derivative |

| 1H NMR | Structural Elucidation | Downfield shift of the protons on the carbon adjacent to the newly formed ester oxygen. | Appearance of new signals corresponding to the protons of the newly introduced alkyl group. |

| 13C NMR | Structural Confirmation | Appearance of a new carbonyl carbon signal for the ester group. | Appearance of new signals corresponding to the carbons of the newly introduced alkyl group. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular weight of the product will be the sum of the molecular weights of the this compound and the carboxylic acid, minus the molecular weight of water. | The molecular weight of the product will be the sum of the molecular weights of the this compound and the alkyl group, minus the molecular weight of a proton. |

| FT-IR Spectroscopy | Functional Group Analysis | Appearance of a strong carbonyl (C=O) stretching band around 1735 cm-1. | Disappearance of the broad O-H stretching band and appearance of a C-O-C stretching band. |

Visualizing Workflows and Pathways

General Workflow for Hydroxyl Group Modification

The following diagram illustrates a generalized workflow for the chemical modification of the hydroxyl group of this compound, emphasizing the crucial step of thiol protection.

PROTAC Synthesis Pathway

This compound is frequently employed as a linker in the synthesis of PROTACs. The hydroxyl group can be modified to attach a ligand for an E3 ubiquitin ligase, while the thiol group can be conjugated to a ligand for the target protein.

Conclusion

The hydroxyl group of this compound offers a valuable and versatile point of attachment for a wide range of molecules, making it an indispensable tool in the development of complex bioconjugates and targeted therapeutics. A thorough understanding of its reactivity, coupled with the strategic use of protecting groups and optimized reaction protocols, is paramount to harnessing its full potential. This guide provides the foundational knowledge and practical methodologies to enable researchers to confidently and efficiently utilize the hydroxyl functionality of this compound in their innovative research and development endeavors.

References

- 1. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. organic chemistry - Protecting Thiol group in presence of alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]

Core Principles of Thiol-PEG5-Alcohol for Advanced Surface Coating: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles and methodologies for utilizing Thiol-PEG5-alcohol in surface coating applications. The unique properties of this molecule make it a valuable tool in drug development, biomaterial science, and diagnostics by enabling the creation of biocompatible and functionalized surfaces.

Introduction to this compound

This compound, chemically known as 14-Mercapto-3,6,9,12-tetraoxatetradecan-1-ol, is a heterobifunctional molecule featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group, connected by a flexible five-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for versatile surface modification strategies. The thiol group exhibits a strong affinity for noble metal surfaces such as gold, silver, and copper, facilitating the formation of stable self-assembled monolayers (SAMs). The hydrophilic PEG spacer plays a crucial role in minimizing non-specific protein adsorption and cellular adhesion, thereby enhancing the biocompatibility of the coated surface. The terminal alcohol group provides a reactive site for the covalent attachment of various biomolecules, including proteins, peptides, and small molecule drugs.

Mechanism of Surface Coating: Self-Assembled Monolayers (SAMs)

The primary mechanism for coating surfaces with this compound is the formation of a self-assembled monolayer (SAM). This process is particularly well-documented for gold surfaces and involves the spontaneous organization of the thiol molecules into a densely packed, ordered layer.

The formation of a SAM is a multi-step process driven by the strong, specific interaction between sulfur and the metal surface[1].

-

Chemisorption: The process begins with the rapid chemisorption of the thiol groups onto the metallic substrate, leading to the formation of a strong metal-thiolate bond (e.g., Au-S)[1].

-

Surface Diffusion and Reorganization: Initially, the adsorbed molecules may be in a disordered state. Over a period of minutes to hours, they diffuse across the surface and reorganize into a more ordered, crystalline or semi-crystalline structure[1].

-

Interchain Interactions: Van der Waals forces between the adjacent PEG chains contribute to the stability and dense packing of the monolayer[1].

The quality and ordering of the resulting SAM are highly dependent on several factors, including the cleanliness of the substrate, the purity of the thiol, the solvent used, and the immersion time.

Quantitative Data on Thiol-PEG Coated Surfaces

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize typical data ranges observed for similar short-chain Thiol-PEG molecules on gold surfaces. This information provides a valuable benchmark for researchers working with this compound.

Table 1: Typical Water Contact Angles of Thiol-PEG Coated Gold Surfaces

| Surface Condition | Typical Water Contact Angle (°) | Reference |

| Bare Gold | 70-90 | General Knowledge |

| Thiol-PEG-Alcohol SAM | 30-50 | General Knowledge |

Note: The decrease in contact angle upon coating indicates increased hydrophilicity due to the PEG chains.

Table 2: Typical Thickness of Thiol-PEG Self-Assembled Monolayers on Gold

| Molecule | Technique | Typical Thickness (nm) | Reference |

| Short-chain Thiol-PEG | Ellipsometry | 2-5 | General Knowledge |

| Short-chain Thiol-PEG | Atomic Force Microscopy (AFM) | 2-5 | General Knowledge |

Table 3: Representative Protein Adsorption Data on Thiol-PEG Coated Gold Surfaces

| Surface | Protein | Adsorbed Amount (ng/cm²) | % Reduction vs. Bare Gold | Reference |

| Bare Gold | Fibrinogen | 150-300 | - | General Knowledge |

| Thiol-PEG SAM | Fibrinogen | < 15 | > 90% | General Knowledge |

| Bare Gold | Lysozyme | 100-200 | - | General Knowledge |

| Thiol-PEG SAM | Lysozyme | < 10 | > 90% | General Knowledge |

Experimental Protocols

Protocol for Forming a this compound SAM on a Gold Surface

This protocol outlines the steps for creating a well-ordered SAM of this compound on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

This compound

-

Absolute ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

-

Deionized (DI) water

-

High-purity nitrogen or argon gas

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

-

Carefully remove the substrate and rinse extensively with DI water, followed by absolute ethanol.

-

Dry the substrate under a stream of high-purity nitrogen gas. The cleaned substrate should be used immediately.

-

-

Thiol Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in absolute ethanol in a clean glass vial.

-

-

Self-Assembly:

-

Immediately immerse the clean, dry gold substrate into the thiol solution.

-

Seal the vial to prevent solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the functionalized substrate under a stream of high-purity nitrogen gas.

-

-

Characterization:

-

The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

General Protocol for Coating Other Metal Surfaces (e.g., Silver, Copper)

The general principles for forming thiol-based SAMs on silver and copper are similar to those for gold. However, these metals are more susceptible to oxidation, which requires additional considerations.

Modifications for Silver and Copper Substrates:

-

Substrate Preparation: A brief acid wash (e.g., dilute nitric acid for silver, dilute hydrochloric acid for copper) may be necessary to remove the native oxide layer immediately before immersion in the thiol solution. This step should be followed by thorough rinsing with DI water and ethanol.

-

Solvent: While ethanol is commonly used, other organic solvents may be employed.

-

Incubation Time: Similar incubation times (12-24 hours) are generally sufficient for SAM formation.

-

Stability: SAMs on silver and copper may be less stable over time compared to those on gold due to the higher reactivity of the underlying metal.

Visualizations

Applications in Research and Drug Development

The ability to create well-defined, biocompatible surfaces with terminal functional groups makes this compound a valuable tool in various applications:

-

Biomaterial and Medical Device Coatings: The PEG layer can significantly reduce biofouling on implants and medical devices, improving their performance and longevity.

-

Biosensors: The formation of a stable SAM provides a robust platform for the immobilization of antibodies, enzymes, or other biorecognition elements in biosensor development.

-

Drug Delivery: The alcohol terminus can be used to conjugate drugs or targeting ligands to nanoparticles or other drug delivery vehicles, enhancing their therapeutic efficacy and specificity.

-

Cell Culture: Surfaces coated with this compound can be modified to present specific ligands that can influence cell adhesion, proliferation, and differentiation, providing a controlled environment for cell-based assays and tissue engineering.

-

PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.

Conclusion

This compound offers a robust and versatile platform for the functionalization of surfaces, particularly noble metals. The formation of self-assembled monolayers provides a straightforward method for creating biocompatible interfaces that resist non-specific protein adsorption while presenting a reactive group for further modification. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to effectively utilize this compound in their applications. While specific quantitative data for this exact molecule may require empirical determination, the principles and representative data presented here serve as a strong starting point for experimental design and surface engineering.

References

Thiol-PEG5-alcohol as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is not merely a passive spacer but plays a crucial and active role in the efficacy of a PROTAC. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, as well as the overall physicochemical and pharmacokinetic properties of the molecule.[4][5] Among the various linker classes, polyethylene glycol (PEG) linkers have gained widespread use due to their advantageous properties.

Thiol-PEG5-alcohol: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker that offers a versatile platform for the synthesis of PROTACs. It features a thiol (-SH) group at one terminus and a primary alcohol (-OH) group at the other, separated by a flexible chain of five ethylene glycol units.

Chemical Structure:

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C10H22O5S | |

| Molecular Weight | 254.34 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in water and most organic solvents |

The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development due to their typically large and hydrophobic structures. The defined length of the PEG5 chain provides a specific spatial separation between the two ligands, which is critical for optimizing the formation of a productive ternary complex. The terminal functional groups, a thiol and an alcohol, allow for versatile and chemoselective conjugation to the POI and E3 ligase ligands.

Signaling Pathways Targeted by PROTACs Utilizing PEG Linkers

PROTACs with PEG linkers have been successfully developed to target a variety of proteins implicated in disease, including kinases involved in cancer signaling pathways. Two prominent examples are Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies. PROTACs that induce the degradation of BTK represent a promising therapeutic strategy.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that regulate cell growth, proliferation, and survival. Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers. EGFR-targeting PROTACs offer a novel approach to overcome resistance to traditional EGFR inhibitors.

Synthesis of PROTACs using this compound

The bifunctional nature of this compound allows for a modular and convergent synthesis of PROTACs. The thiol and alcohol groups can be selectively reacted to conjugate the POI-binding ligand and the E3 ligase ligand. A general workflow for the synthesis is depicted below.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either POI or E3 ligase ligand) to the alcohol terminus of this compound, followed by conjugation of the thiol terminus to a suitable electrophilic partner on the other ligand.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

Ligand with an electrophilic handle (e.g., maleimide or iodoacetamide)

-

Coupling agents (e.g., HATU, HOBt/EDC)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica gel for column chromatography, HPLC)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve the Ligand-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes.

-

Coupling to this compound: Add this compound (1.2 eq) to the activated carboxylic acid solution. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Ligand-PEG5-SH intermediate.

-

Conjugation to the Second Ligand: Dissolve the Ligand-PEG5-SH intermediate (1.0 eq) and the second ligand with an electrophilic handle (1.1 eq) in a suitable solvent (e.g., DMF or a mixture of acetonitrile and water). If necessary, add a base (e.g., DIPEA) to facilitate the reaction.

-

Final Purification: Stir the reaction at room temperature until completion as monitored by LC-MS. Purify the final PROTAC molecule by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

In Vitro Ubiquitination Assay

This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase and other components of the ubiquitin-proteasome system.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein (POI), ubiquitin, and ATP in an appropriate reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blotting using an antibody that recognizes either the target protein (to observe higher molecular weight ubiquitinated species) or ubiquitin.

Quantitative Data for PROTACs with PEG Linkers

The following tables summarize representative quantitative data for PROTACs targeting BTK and EGFR that utilize PEG linkers. While specific data for this compound is limited in the public domain, this information provides a valuable reference for the expected potency and efficacy of PEGylated PROTACs.

Table 1: Degradation Activity of BTK-Targeting PROTACs with PEG Linkers

| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MT802 | PEG | NAMALWA | <1 | >95 | |

| SJF620 | PEG | NAMALWA | 1.8 | >95 | |

| PTD10 | PEG | Ramos | <1 | ~90 | |

| PTD15 | PEG | Ramos | 2.9 | ~95 |

Table 2: Degradation Activity of EGFR-Targeting PROTACs with PEG Linkers

| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MS39 | PEG | HCC-827 | 5.0 | >95 | |

| MS154 | PEG | HCC-827 | 11 | >90 | |

| Compound 13 | PEG and triazole | HCC-827 | 3.57 | 91 | |

| C6 | Not specified | H1975-TM | 10.2 | >90 |

Table 3: Representative Pharmacokinetic Data for a PEGylated EGFR PROTAC

| Compound | Half-life (t1/2) in rats | Reference |

| Compound 13 | 1.77 hours |

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its defined length, hydrophilic nature, and bifunctional handles facilitate the synthesis of potent and selective protein degraders with improved physicochemical properties. The experimental protocols and representative data provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, enabling the rational design and evaluation of novel PROTAC therapeutics. The continued exploration of such linkers will undoubtedly contribute to the advancement of PROTAC technology and its translation into clinically effective medicines.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiol-PEG5-Alcohol Functionalization of Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface functionalization of gold nanoparticles (AuNPs) using Thiol-PEG5-alcohol. This process is critical for a range of biomedical applications, including drug delivery, bio-imaging, and diagnostics, by enhancing nanoparticle stability, biocompatibility, and providing a terminal hydroxyl group for further conjugation.[1][2][3]

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them ideal for various biomedical applications.[4] However, bare AuNPs are often unstable in biological media and can exhibit cytotoxicity. Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations.[1] The use of a thiol-terminated PEG, such as this compound, allows for the formation of a strong and stable gold-sulfur bond, creating a hydrophilic and biocompatible shell around the nanoparticle. This PEG layer sterically hinders protein adsorption and aggregation, prolonging circulation time in vivo. The terminal alcohol group on the this compound molecule provides a reactive site for the subsequent attachment of targeting ligands, therapeutic agents, or imaging probes.

Principle of Functionalization

The functionalization process is based on the strong affinity between the sulfur atom of the thiol group (-SH) and the gold surface, leading to the formation of a self-assembled monolayer (SAM). This robust Au-S bond ensures the stable anchoring of the PEG chain to the nanoparticle. The five repeating units of ethylene glycol in this compound provide a flexible spacer arm, while the terminal hydroxyl (-OH) group is available for further chemical modification.

Experimental Protocols

This section details the necessary protocols for the preparation and functionalization of gold nanoparticles with this compound.

Materials and Reagents

| Material/Reagent | Specification | Supplier Example |

| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade | Sigma-Aldrich |

| Trisodium citrate dihydrate | ≥99% | Sigma-Aldrich |

| This compound (HS-(CH₂CH₂O)₅-OH) | Purity >95% | BroadPharm, Sigma-Aldrich |

| Deionized (DI) water | 18.2 MΩ·cm | Millipore Milli-Q |

| Ethanol | 200 proof, ACS/USP grade | Fisher Scientific |

| Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Phosphate-Buffered Saline (PBS) | pH 7.4 | Gibco |

| MES Buffer | pH 6.0 | Sigma-Aldrich |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Sigma-Aldrich |

| N-Hydroxysuccinimide (NHS) | 98% | Sigma-Aldrich |

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15-20 nm citrate-capped AuNPs, which serve as the core for functionalization.

-

In a meticulously clean round-bottom flask, bring 95 mL of DI water to a vigorous boil with stirring.

-

Add 5 mL of 0.01 M HAuCl₄ solution and continue to heat under reflux.

-

Rapidly inject 2.5 mL of 0.1 M trisodium citrate dihydrate solution into the boiling mixture under vigorous stirring.

-

The solution color will change from yellow to colorless, then to black, and finally to a ruby-red or wine-red color within minutes, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature. The resulting colloidal gold solution can be stored at 4°C for several weeks.

Functionalization of AuNPs with this compound

This procedure outlines the ligand exchange process to replace the citrate capping with this compound.

-

Prepare a stock solution of this compound: Due to its viscosity, it is recommended to prepare a stock solution. Dissolve a known quantity of this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. Store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

-

Incubation: To the citrate-capped AuNP solution, add the this compound stock solution. A typical starting molar ratio is a significant excess of the thiol-PEG, for instance, a 3 x 10⁴ fold molar excess of HS-PEG per nanoparticle.

-

Stir the mixture at room temperature overnight to facilitate the ligand exchange process.

-

Purification: The removal of excess this compound is crucial. This is typically achieved by repeated centrifugation and resuspension.

-